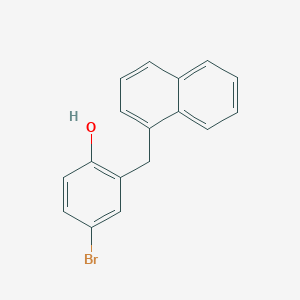

4-Bromo-2-(naphthalen-1-ylmethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is a chemical compound with the molecular formula C17H13BrO . It has a molecular weight of 326.195 .

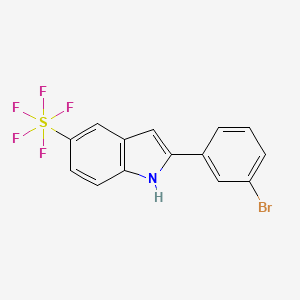

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol consists of a phenol group attached to a naphthalene group via a methylene bridge, with a bromine atom attached to the phenol ring .Physical And Chemical Properties Analysis

4-Bromo-2-(naphthalen-1-ylmethyl)phenol has a molecular weight of 326.195 . Its molecular formula is C17H13BrO .Applications De Recherche Scientifique

Mechanisms of Dioxin Formation

One study explored the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, using 2-bromophenol as a model compound. This research is relevant due to the environmental impact of brominated dioxins and provides insight into the formation of hazardous combustion byproducts from materials containing brominated hydrocarbons (Evans & Dellinger, 2003).

Antibacterial Activities of Copper Complexes

Another application involves the synthesis of azido-bridged dinuclear copper complexes with Schiff bases derived from bromo-phenol compounds. These complexes were examined for their antibacterial activities, showcasing the potential of bromo-phenol derivatives in developing antimicrobial agents (Hui, Zhou, & You, 2009).

Interaction with Bovine Serum Albumin (BSA)

Research on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) involved derivatives of naphthalen-ylmethyl)phenol. This study contributes to understanding how these compounds interact with proteins, which is crucial for drug delivery systems and biochemical research (Ghosh, Rathi, & Arora, 2016).

Thermotropic Dendrimers

The synthesis of "willowlike" thermotropic dendrimers using monomers derived from bromo-phenol compounds highlights the material science application of these chemicals. Such research paves the way for advanced materials with specific thermal and optical properties (Percec, Chu, & Kawasumi, 1994).

Transition Metal Complexes

A study on the stability constants of mixed ligand complexes of transition metal ions with bromo-phenol derivatives reveals the compound's utility in coordination chemistry. These findings are vital for the development of metal-organic frameworks (MOFs) and catalysts (Mapari, 2016).

Ether Cleavage Protocol

Research involving the cleavage of ethers using ionic liquid halide nucleophilicity showcases a green chemical method for regenerating phenols from ethers, highlighting an environmentally friendly approach to synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).

Propriétés

IUPAC Name |

4-bromo-2-(naphthalen-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTHCSHKTNBZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855813 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(naphthalen-1-ylmethyl)phenol | |

CAS RN |

746645-71-6 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)

![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)

![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)